Cas no 1216139-45-5 (2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine)

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine is a synthetic organic compound featuring a dichlorophenyl moiety linked to an ethanamine core substituted with a 3-methylpiperidin-1-yl group. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications, due to the piperidine scaffold's affinity for neurotransmitter receptors. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The compound's stereochemistry and substitution pattern may influence its binding selectivity and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. Precise characterization of its physicochemical properties, including solubility and stability, is essential for optimizing its utility in drug discovery and development.
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine structure
1216139-45-5 structure
Product name:2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
CAS No:1216139-45-5
MF:C14H20Cl2N2
Molecular Weight:287.228001594543
CID:5216126

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
    • 2-(3,5-Dichloro-phenyl)-2-(3-methyl-piperidin-1-yl)-ethylamine
    • 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
    • インチ: 1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3
    • InChIKey: FNAYOLSGFCLSAS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(CN)N1CCCC(C)C1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • トポロジー分子極性表面積: 29.3
  • XLogP3: 3.4

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM489209-1g
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
1216139-45-5 97%
1g
$450 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD607656-1g
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
1216139-45-5 97%
1g
¥3122.0 2023-04-05

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 関連文献

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 1216139-45-5 and Product Name: 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine

The compound identified by the CAS number 1216139-45-5 and the product name 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine represents a significant advancement in the field of pharmaceutical chemistry. This amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both 3,5-dichlorophenyl and 3-methylpiperidin-1-yl substituents in its molecular framework suggests a high degree of specificity, which is often exploited in the design of bioactive molecules.

Recent research in the domain of drug discovery has highlighted the importance of heterocyclic amines in developing novel therapeutic agents. The 3-methylpiperidin-1-yl moiety, in particular, is known for its role in enhancing binding affinity and selectivity towards biological targets. This structural feature has been extensively studied in the context of central nervous system (CNS) drugs, where it contributes to improved pharmacokinetic profiles. The dichlorophenyl group, on the other hand, introduces lipophilicity and electronic properties that can modulate receptor interactions, making it a valuable component in medicinal chemistry.

In the context of modern pharmaceutical research, compounds like 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine are being explored for their potential as scaffolds for drug development. The combination of these two functional groups creates a versatile platform that can be further modified to target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammatory responses and neurodegenerative diseases. The dichlorophenyl ring can serve as an anchor point for further chemical modifications, allowing researchers to fine-tune the compound's properties for optimal biological activity.

The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of structure-based drug design and synthetic methodology. The introduction of the 3-methylpiperidin-1-yl group requires precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product. These methods are crucial for ensuring that the compound meets the stringent standards required for preclinical and clinical studies.

One of the most compelling aspects of this compound is its potential as a lead molecule for therapeutic intervention. Preclinical studies have demonstrated that derivatives of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine exhibit inhibitory effects on key enzymes implicated in various diseases. For example, modifications to the dichlorophenyl moiety have been shown to enhance binding affinity to certain protein targets, while alterations to the piperidine ring can improve metabolic stability. These findings underscore the importance of structural optimization in drug development.

The integration of computational modeling and experimental validation has been instrumental in understanding the pharmacological properties of this compound. Molecular docking studies have revealed insights into how different substituents interact with biological targets at the atomic level. These simulations provide a rational basis for designing next-generation analogs with enhanced efficacy and reduced side effects. By leveraging both experimental data and computational tools, researchers can accelerate the discovery process significantly.

In conclusion, 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with targeted biological activity. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly critical role in addressing unmet medical needs. The ongoing investigation into its pharmacological properties holds great promise for advancing both academic research and industrial applications in medicinal chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited